molecular formula C8H8BrClMg B6333947 3-Chlorophenethylmagnesium bromide CAS No. 1187165-65-6

3-Chlorophenethylmagnesium bromide

Cat. No.: B6333947
CAS No.: 1187165-65-6
M. Wt: 243.81 g/mol
InChI Key: IGZQEOKHASLEJX-UHFFFAOYSA-M
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Description

3-Chlorophenethylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran and is characterized by its molecular formula C8H8BrClMg .

Scientific Research Applications

3-Chlorophenethylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Chlorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are powerful tools in organic chemistry for the formation of carbon-carbon bonds. The primary targets of this compound are typically electrophilic carbon atoms located within carbonyl groups (C=O) in molecules such as aldehydes, ketones, and esters .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The negatively charged carbon atom in the Grignard reagent is highly nucleophilic and can form a new carbon-carbon bond by attacking the electrophilic carbon atom of the carbonyl group .

Biochemical Pathways

The use of this compound in biochemical pathways is primarily in the synthesis of larger organic molecules. For instance, it can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt . It can also react with 2-bromo-5-chlorothiophene-3-carbaldehyde to produce 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This can lead to the production of a wide range of compounds, including pharmaceuticals, polymers, and other chemical products .

Action Environment

The action of this compound is highly dependent on the environment. It is typically used in anhydrous (water-free) conditions and under an inert atmosphere to prevent reaction with water or oxygen . The temperature and solvent can also significantly influence the reaction rate and product yield .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin corrosion, eye irritation, and respiratory irritation . It is also suspected of causing cancer .

Future Directions

The use of Grignard reagents, including 3-Chlorophenethylmagnesium bromide, continues to be a vital part of organic synthesis. Future research may focus on developing new reactions involving these reagents, as well as improving the efficiency and selectivity of existing reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenethylmagnesium bromide is synthesized through the reaction of 3-chlorophenethyl bromide with magnesium metal in the presence of an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in a batch reactor where magnesium turnings are added to a solution of 3-chlorophenethyl bromide in tetrahydrofuran. The mixture is stirred vigorously to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenethylmagnesium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorophenethylmagnesium bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This makes it particularly useful in the synthesis of certain organic compounds that require this specific substitution pattern .

Properties

IUPAC Name

magnesium;1-chloro-3-ethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZQEOKHASLEJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC(=CC=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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